
1,4-Diethylpiperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diethylpiperazine-2,5-dione is a chemical compound with the molecular formula C8H14N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diethylpiperazine-2,5-dione can be synthesized through the acetylation of glycine anhydride. The process involves the following steps:
- Dissolve glycine anhydride in acetic anhydride.
- Heat the solution to 120°C and reflux for 4 hours.
- After the reaction is complete, vacuum concentrate the reaction mixture to obtain an oily substance.
- Dissolve the oily substance in ethyl acetate and filter to remove any salts.
- Vacuum concentrate the filtrate and slowly add petroleum ether while stirring.
- Filter and dry the resulting product to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ethyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Diethylpiperazine-2,5-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antioxidant properties.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Diethylpiperazine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. For example, its antioxidant activity is mediated through the stabilization of mitochondrial membranes and the reduction of reactive oxygen species (ROS) production. This is achieved via the IL-6/Nrf2 loop pathway, which promotes cell survival and reduces apoptosis .
Vergleich Mit ähnlichen Verbindungen
1,4-Diethylpiperazine-2,5-dione can be compared with other similar compounds, such as:
Piperazine-2,5-dione: A simpler derivative with similar chemical properties but lacking the ethyl groups.
1,4-Dimethylpiperazine-2,5-dione: Similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and applications.
1,4-Diacetylpiperazine-2,5-dione: Another derivative with acetyl groups, used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
38927-89-8 |
|---|---|
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1,4-diethylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O2/c1-3-9-5-8(12)10(4-2)6-7(9)11/h3-6H2,1-2H3 |
InChI-Schlüssel |
IGXLIXJTSZCBCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC(=O)N(CC1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





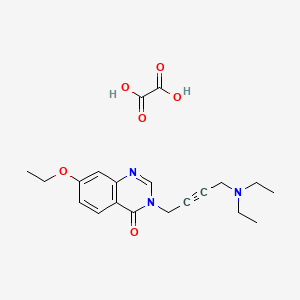
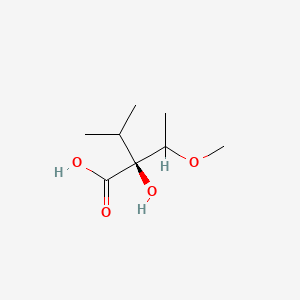

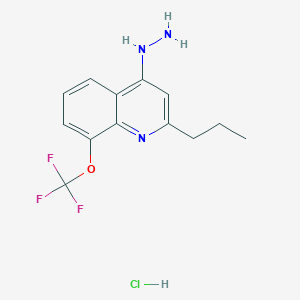
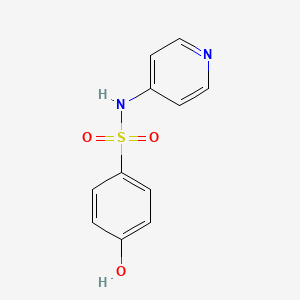
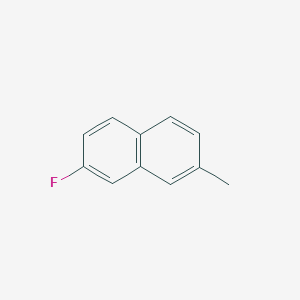
![2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol](/img/structure/B13747876.png)

![1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride](/img/structure/B13747888.png)
